![molecular formula C13H15ClN2 B7636884 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It was first discovered in the late 1990s by scientists at Abbott Laboratories, who were searching for new treatments for chronic pain. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which work by activating specific receptors in the nervous system.
Mécanisme D'action
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile works by activating specific nicotinic acetylcholine receptors in the nervous system. These receptors are found on both neurons and non-neuronal cells, and are involved in a wide range of physiological processes. When 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile binds to these receptors, it causes the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This, in turn, leads to a reduction in pain perception.
Biochemical and physiological effects:
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving properties, it has been found to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile is its potency and selectivity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its relatively low yield and complex synthesis make it a challenging compound to work with in the laboratory.
Orientations Futures
There are several potential future directions for research on 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile. One area of interest is its potential use in the treatment of addiction. Nicotinic acetylcholine receptors have been implicated in the development of addiction to drugs such as nicotine and cocaine, and 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of depression, as 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been found to have antidepressant-like effects in animal models. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor agonists based on the structure of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile.
Méthodes De Synthèse
The synthesis of 2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a strong base. This produces a key intermediate, which is then reacted with methylamine to form the final product. The overall yield of this process is around 15%, which makes it a relatively challenging compound to synthesize.
Applications De Recherche Scientifique
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been found to have fewer side effects than traditional opioid painkillers, such as morphine.
Propriétés
IUPAC Name |
2-[[(4-chlorophenyl)-cyclobutylmethyl]amino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(16-9-8-15)10-2-1-3-10/h4-7,10,13,16H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGKVZCLDWFYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Cl)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

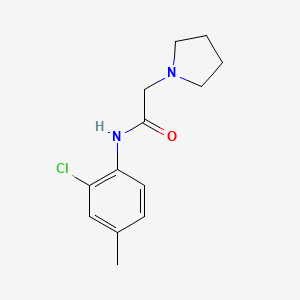
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
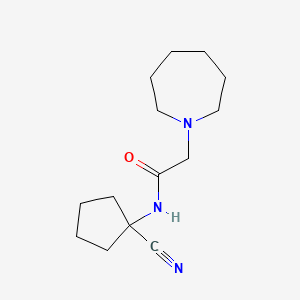
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
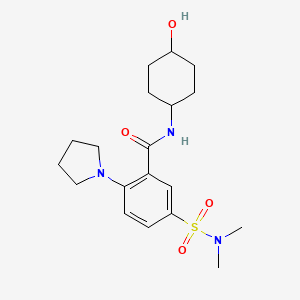
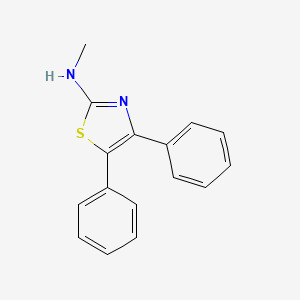
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
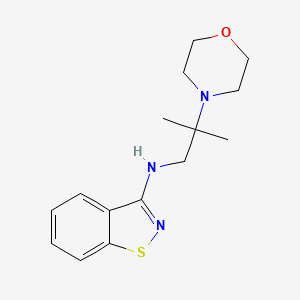
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
